molecular formula C7H10O3 B12654335 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one CAS No. 93859-20-2

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one

Cat. No.: B12654335
CAS No.: 93859-20-2
M. Wt: 142.15 g/mol
InChI Key: ZZWOFATXVNKRIR-UHFFFAOYSA-N
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Description

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is a chemical compound known for its sweet, maple, and caramel-like odor. It is an important flavor compound used in the food industry to impart a pleasant aroma and taste to various products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation. The intermediate, ethyl 2-oxobutanoate, is condensed with propanal. The self-condensation predominates when a weaker base, such as potassium carbonate, is used. the yield of the desired product increases with the increasing basicity of the bases used. The self-condensation can be suppressed completely in the presence of a stronger base, such as lithium diisopropylamide or potassium tert-butoxide, resulting in about 90% separated yield in the presence of 3 equivalents of potassium tert-butoxide .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets food-grade standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic sweet, maple, and caramel-like odor. The molecular targets include specific olfactory receptors in the nasal cavity, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of its aroma .

Comparison with Similar Compounds

    5-Methyl-2-furfural: Known for its almond-like odor.

    2-Acetyl-1-pyrroline: Known for its popcorn-like aroma.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.

Uniqueness: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is unique due to its distinct sweet, maple, and caramel-like odor, which sets it apart from other similar compounds. Its specific structure and functional groups contribute to its unique olfactory properties, making it a valuable flavor compound in the food industry .

Properties

CAS No.

93859-20-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

5-ethyl-3-hydroxy-4-methyl-3H-furan-2-one

InChI

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h6,8H,3H2,1-2H3

InChI Key

ZZWOFATXVNKRIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C(=O)O1)O)C

Origin of Product

United States

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